2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone
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Overview
Description
2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone is a complex organic compound that features a phthalazinone core structure. This compound is notable for its incorporation of a piperazine ring, which is a common structural motif in pharmaceuticals due to its ability to modulate pharmacokinetic properties. The presence of a chlorophenyl group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone typically involves a multi-step process. One common method includes the initial formation of the piperazine derivative, followed by its reaction with a phthalazinone precursor. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity to certain enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride
- 1-(4-Chlorophenyl)-3-(4-methylpiperazino)propan-1-ol
Uniqueness
What sets 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone apart is its unique combination of a phthalazinone core with a piperazine ring and a chlorophenyl group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H19ClN4O2 |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]phthalazin-1-one |
InChI |
InChI=1S/C20H19ClN4O2/c21-16-5-3-6-17(12-16)23-8-10-24(11-9-23)19(26)14-25-20(27)18-7-2-1-4-15(18)13-22-25/h1-7,12-13H,8-11,14H2 |
InChI Key |
DGBSJWFWPLWOLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Origin of Product |
United States |
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